

Meta-Analysis of SM-6586: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: SM-6586

Cat. No.: B1681026

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Disclaimer: This guide is based on publicly available preclinical research. As of this review, there is a notable absence of recent clinical trials or meta-analyses for **SM-6586** in the scientific literature. The majority of the detailed research dates back to the early 1990s.

Introduction

SM-6586 is a novel 1,4-dihydropyridine derivative identified as a potent and long-lasting calcium channel blocker.^[1] Its chemical name is methyl 1,4-dihydro-2,6-dimethyl-3-[3-(N-benzyl-N-methyl-aminomethyl)-1,2,4-oxadiazolyl-5-yl]-4-(3-nitrophenyl)pyridine-5-carboxylate.^[1] Research suggests that its prolonged antihypertensive effect is due to a very slow rate of dissociation from its binding sites.^[1] This guide synthesizes the foundational data on **SM-6586**, comparing its in-vitro performance with other calcium antagonists based on available preclinical studies.

Quantitative Data Presentation

The following table summarizes the comparative effects of **SM-6586** and other calcium channel blockers on the reversal of binding site blockade and inhibition of KCl-induced contractions in rat aortic strips.

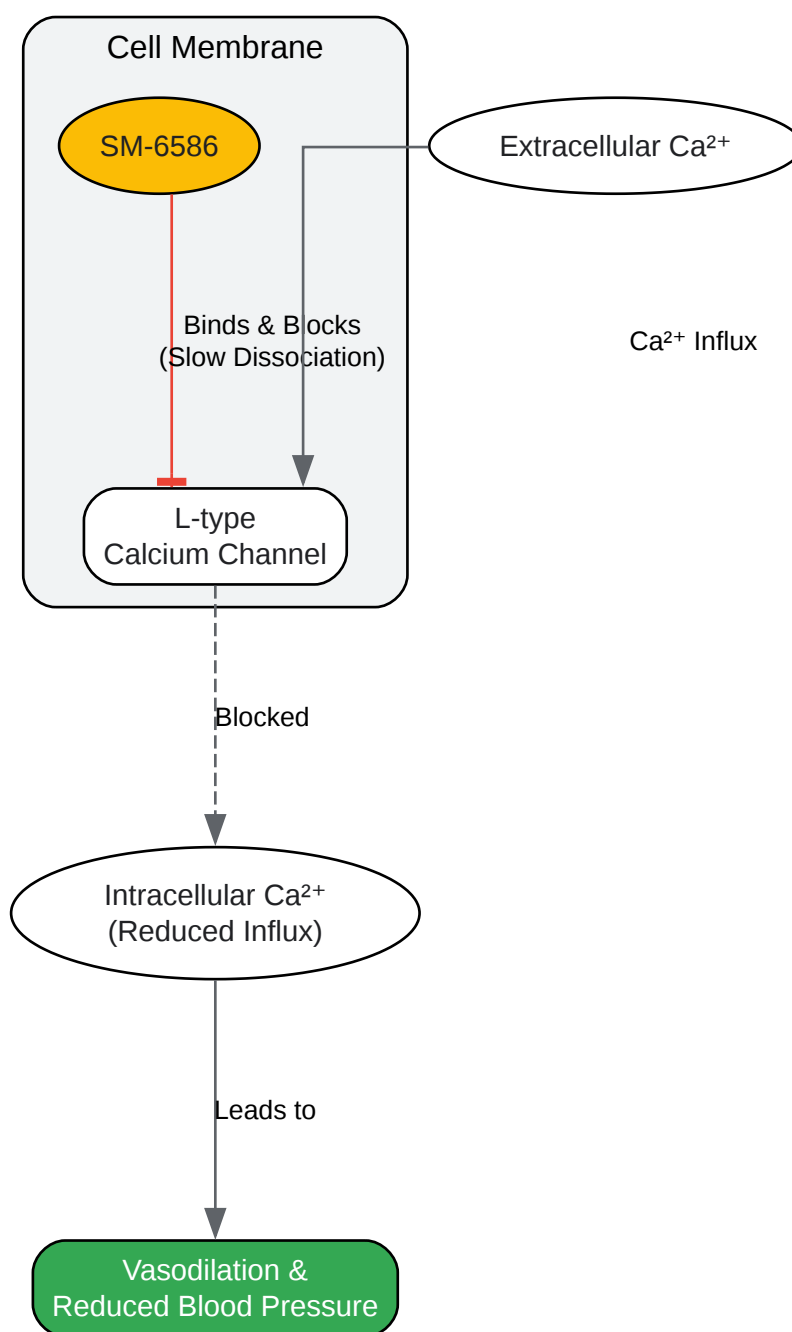
Table 1: Comparison of Reversibility and Inhibitory Effects

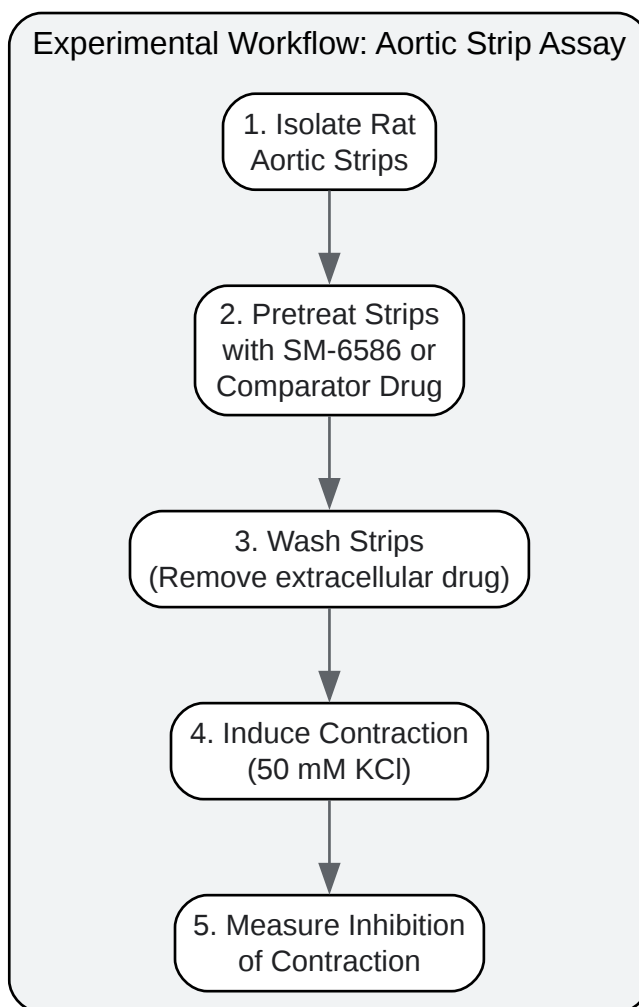
Compound	Reversibility of ³ H-PN200-110 Binding Site Blockade	Residual Inhibitory Effect on KCl-induced Contractions
SM-6586	Not readily reversed by washing	Very strong
Nicardipine	-	Weaker than SM-6586
Nifedipine	Reversed by washing	Easily reversed by washing
Nitrendipine	Reversed by washing	Easily reversed by washing
Nimodipine	Reversed by washing	-

Data sourced from in-vitro studies on rat heart and brain membranes, and rat aortic strips.[\[1\]](#)

Mechanism of Action: Calcium Channel Blockade

SM-6586 functions as a calcium channel blocker, a class of drugs that inhibits the flow of extracellular Ca²⁺ into cells through L-type calcium channels. This action is particularly effective in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. The sustained effect of **SM-6586** is attributed to its slow dissociation from these channels.[\[1\]](#)





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References

- 1. Calcium channel blocking properties of SM-6586 in rat heart and brain as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-Analysis of SM-6586: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

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